Tributyltin chloride-d27 (CAS: 1257647-76-9) is a fully deuterated organotin reference material specifically engineered for isotope dilution mass spectrometry (IDMS). Featuring a high isotopic purity of ≥98 atom % D, this compound serves as the gold-standard internal standard for the quantification of tributyltin (TBT) in complex environmental and biological matrices [1]. By substituting all 27 butyl-chain protons with deuterium, it provides a massive +27 Da mass shift compared to unlabeled TBT . This substantial shift is critical for bypassing the broad natural isotopic envelope of tin, ensuring zero isobaric interference during MS, LC-MS/MS, or GC-ICP-MS workflows. For procurement teams supporting environmental testing, toxicology, and regulatory compliance laboratories, TBT-d27 is an indispensable reagent that guarantees quantitative accuracy, corrects for severe matrix suppression, and fulfills stringent international monitoring mandates.
Substituting Tributyltin chloride-d27 with non-isotopic internal standards (such as tripropyltin chloride) or lower-deuterated analogs (like -d9 variants) introduces severe quantification errors in complex matrices. Non-isotopic surrogates possess different partition coefficients and ionization efficiencies than TBT, meaning they cannot accurately mirror TBT's extraction losses or compensate for matrix-induced signal suppression, which can reduce analytical response by up to 42% in sediment extracts [1]. Furthermore, because natural tin possesses ten stable isotopes spanning a 12 Da mass range (m/z 112 to 124), using a lower-deuterated standard (e.g., +9 Da) risks isobaric overlap between the heavy isotopes of the natural analyte and the light isotopes of the standard. Only the +27 Da shift of TBT-d27 completely clears this natural envelope, providing the pristine mass channel required for high-confidence, trace-level regulatory reporting [2].
Non‑deuterated tributyltin co‑elutes with the native analyte, preventing MS‑based differentiation and internal standard correction.
Unlabeled surrogates may not track ion suppression or enhancement, potentially altering quantification reliability in complex samples.
Deuterated standards are essential for GC‑MS or LC‑MS/MS isotope dilution; element‑selective detectors require alternative approaches.
In mass spectrometry workflows, the natural isotopic distribution of tin spans approximately 12 Da. Using Tributyltin chloride-d27 provides a +27 Da mass shift (e.g., yielding an m/z 318 -> 190 transition in LC-MS/MS) . This completely separates the internal standard's signal from the unlabeled target analyte. In contrast, lower-deuterated standards (such as -d9) provide only a +9 Da shift, which falls within the upper range of the natural tin isotopic envelope, leading to signal overlap and elevated baseline noise .
| Evidence Dimension | Mass shift vs. Natural Isotopic Envelope |
| Target Compound Data | TBT-d27: +27 Da shift (Clear of 12 Da natural envelope) |
| Comparator Or Baseline | TBT-d9: +9 Da shift (Overlaps with natural heavy isotopes) |
| Quantified Difference | 100% elimination of isotopic overlap with TBT-d27 |
| Conditions | LC-MS/MS or GC-MS multiple reaction monitoring (MRM) |
Procuring the fully deuterated -d27 variant is mandatory to prevent false-positive quantification and ensure ultra-low limits of detection in trace environmental analysis.
When analyzing bottom sediments using QuEChERS LC-MS/MS, the complex environmental matrix causes an absolute matrix effect (signal suppression) that reduces the unlabeled TBT signal to 58%-92% of its true value (a loss of up to 42%)[1]. By using Tributyltin chloride-d27 as an isotopic internal standard, the matrix effect is perfectly mirrored. This allows the relative recovery to be corrected to effectively 100%, whereas external calibration or non-isotopic surrogates fail to dynamically adjust for this severe signal suppression [1].
| Evidence Dimension | Analytical accuracy under matrix suppression |
| Target Compound Data | TBT-d27 IDMS: Corrects to ~100% relative accuracy |
| Comparator Or Baseline | External Calibration: 58%-92% absolute signal response |
| Quantified Difference | Recovers up to 42% of lost analytical signal accuracy |
| Conditions | QuEChERS LC-MS/MS extraction of river estuary bottom sediments |
Allows laboratories to report accurate, legally defensible concentration data without the matrix-induced false negatives that plague non-isotopic calibration methods.
In automated LC-MS/MS workflows, analyte carry-over between injections can ruin batch integrity. Validation studies demonstrate that Tributyltin chloride-d27 exhibits a remarkably low system carry-over of just 0.3% (SD = 0.1%). In direct comparison, unlabeled tributyltin exhibits a carry-over of 1.21% (SD = 0.35%) [1]. This ensures that TBT-d27 easily meets the strict EMA Guideline acceptance criteria for internal standards (<5%), preventing cross-contamination in high-throughput testing [1].
| Evidence Dimension | Chromatographic carry-over percentage |
| Target Compound Data | TBT-d27: 0.3% carry-over |
| Comparator Or Baseline | Unlabeled TBT: 1.21% carry-over |
| Quantified Difference | 75% reduction in system carry-over |
| Conditions | Agilent 1260 Infinity LC coupled to QTRAP 4000 MS |
Minimizes the need for blank injection cycles and prevents standard-induced false positives in subsequent analytical runs, maximizing laboratory throughput.
Official environmental monitoring methods (e.g., BC ENV GC-MS protocols) legally mandate the use of isotope dilution for TBT analysis. The method specifies that absolute recovery of the TBT-d27 correction standard must fall within 10-150% limits to validate the extraction process [1]. Experimental data utilizing TBT-d27 in sediment extractions demonstrates highly reliable recoveries of 85-106% (mean = 93.2%, SD = 6.1%) [2]. Non-isotopic surrogates like tripropyltin cannot be used to fulfill the specific TBT isotope dilution requirement under these regulatory frameworks [1].
| Evidence Dimension | Regulatory method compliance |
| Target Compound Data | TBT-d27: Mandated for IDMS (Achieves 85-106% recovery) |
| Comparator Or Baseline | Tripropyltin surrogate: Fails IDMS mandate for TBT |
| Quantified Difference | Pass/Fail for regulatory method compliance (e.g., BC ENV standards) |
| Conditions | GC-MS analysis of soil/sediment with required isotope dilution |
Procurement of TBT-d27 is a strict prerequisite for laboratories seeking accreditation for standardized organotin testing methods.
TBT-d27 is the critical internal standard for quantifying tributyltin in complex riverine and marine sediments. Because sediment matrices cause up to 42% signal suppression, the exact chemical mimicry of TBT-d27 ensures that extraction losses and matrix effects are perfectly corrected, enabling compliance with ISO 23161 and modern QuEChERS protocols [1].
For laboratories assessing the environmental impact of legacy antifouling paints, TBT-d27 serves as the mandated isotope dilution standard. Its +27 Da mass shift ensures that high-resolution GC-MS and GC-ICP-MS workflows remain completely free of interference from the broad natural tin isotopic envelope, ensuring accurate trace-level quantification[2].
In ecotoxicology, analyzing TBT accumulation in fish tissues or bivalves requires rigorous internal standardization due to heavy lipid and protein matrix interference. The ultra-low system carry-over (0.3%) of TBT-d27 allows for high-throughput processing of biological samples without cross-contamination, ensuring precise tracking of bioaccumulation factors [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard